molecular formula C14H22N2O3S B4935960 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine

Cat. No. B4935960
M. Wt: 298.40 g/mol
InChI Key: KAJGAXJUFKJCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine, also known as EMBP, is a piperazine derivative that has gained attention in the scientific community due to its potential application in medicinal chemistry. EMBP is a small molecule that has been studied for its unique chemical properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and regulation.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to be related to its inhibition of PKC and HDACs. 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have activity against various cancer cell lines and neurodegenerative diseases, making it a promising candidate for further research. However, 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine analogs with improved solubility and bioavailability. Another area of interest is the study of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine in combination with other therapeutic agents, such as chemotherapy drugs or other small molecules. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine and its potential therapeutic benefits for various diseases.

Synthesis Methods

The synthesis of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is a multi-step process that involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification and isolation techniques. The synthesis of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been optimized to increase yield and purity, and various modifications have been made to improve the process.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been studied for its potential application in medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-19-14-6-4-13(5-7-14)12-15-8-10-16(11-9-15)20(2,17)18/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJGAXJUFKJCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxybenzyl)-4-(methylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.